molecular formula C15H10BrClN2S B2560412 2-(4-Chlorophenyl)imidazo[2,1-b][1,3]benzothiazole hydrobromide CAS No. 37654-45-8

2-(4-Chlorophenyl)imidazo[2,1-b][1,3]benzothiazole hydrobromide

Cat. No.: B2560412
CAS No.: 37654-45-8
M. Wt: 365.67
InChI Key: HFVOLNAPGQGLGA-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)imidazo[2,1-b][1,3]benzothiazole hydrobromide is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly in the treatment of various cancers and as a radiosensitizer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)imidazo[2,1-b][1,3]benzothiazole hydrobromide typically involves multi-step reactions. One common method includes the cyclization of 2-aminobenzothiazole with 4-chlorobenzaldehyde under acidic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid in a solvent like ethanol . The resulting product is then treated with hydrobromic acid to form the hydrobromide salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)imidazo[2,1-b][1,3]benzothiazole hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Chlorophenyl)imidazo[2,1-b][1,3]benzothiazole hydrobromide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Fluorophenyl)imidazo[2,1-b][1,3]benzothiazole
  • 2-(4-Methylphenyl)imidazo[2,1-b][1,3]benzothiazole
  • 2-(4-Bromophenyl)imidazo[2,1-b][1,3]benzothiazole

Uniqueness

2-(4-Chlorophenyl)imidazo[2,1-b][1,3]benzothiazole hydrobromide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-chlorophenyl group enhances its radiosensitizing activity and anticancer potential compared to other similar compounds .

Properties

IUPAC Name

2-(4-chlorophenyl)imidazo[2,1-b][1,3]benzothiazole;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClN2S.BrH/c16-11-7-5-10(6-8-11)12-9-18-13-3-1-2-4-14(13)19-15(18)17-12;/h1-9H;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFVOLNAPGQGLGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N3C=C(N=C3S2)C4=CC=C(C=C4)Cl.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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